molecular formula C11H12ClN3O2S B4886100 3-(hydroxymethyl)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride

3-(hydroxymethyl)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride

Cat. No. B4886100
M. Wt: 285.75 g/mol
InChI Key: LUEYWZWLTBHZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(hydroxymethyl)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride, also known as Thioflavin T (ThT), is a fluorescent dye that is commonly used in scientific research. ThT has a unique structure that allows it to bind to amyloid fibrils, which are protein aggregates that are associated with various diseases, including Alzheimer's and Parkinson's.

Mechanism of Action

ThT binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of ThT to amyloid fibrils causes a shift in the dye's fluorescence spectrum, resulting in an increase in fluorescence intensity. This shift is thought to be due to the dye's interaction with the beta-sheet structure of amyloid fibrils.
Biochemical and Physiological Effects:
ThT has no known biochemical or physiological effects on cells or organisms. It is considered to be a non-toxic dye that is safe for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of ThT is its high sensitivity and specificity for amyloid fibrils. ThT is also relatively easy to use and does not require specialized equipment. However, ThT has some limitations, including its inability to distinguish between different types of amyloid fibrils and its potential for interfering with amyloid fibril formation.

Future Directions

There are several potential future directions for ThT research. One area of interest is the development of new ThT derivatives that have improved binding properties or that can distinguish between different types of amyloid fibrils. Another area of interest is the use of ThT in diagnostic applications, such as the detection of amyloid fibrils in biological fluids. Finally, ThT may have potential therapeutic applications, such as the development of inhibitors of amyloid fibril formation.

Synthesis Methods

The synthesis of ThT involves the reaction of 2-aminothiazole with ethyl acetoacetate to form 2-oxo-2-(1,3-thiazol-2-ylamino)ethyl acetate. This intermediate is then reacted with formaldehyde to form 3-(hydroxymethyl)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride.

Scientific Research Applications

ThT is commonly used in scientific research to detect and quantify amyloid fibrils. It is used in a variety of techniques, including fluorescence microscopy, spectroscopy, and flow cytometry. ThT is also used to study the kinetics of amyloid fibril formation and to screen potential inhibitors of amyloid aggregation.

properties

IUPAC Name

2-[3-(hydroxymethyl)pyridin-1-ium-1-yl]-N-(1,3-thiazol-2-yl)acetamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S.ClH/c15-8-9-2-1-4-14(6-9)7-10(16)13-11-12-3-5-17-11;/h1-6,15H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEYWZWLTBHZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)NC2=NC=CS2)CO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-1-(2-oxo-2-(thiazol-2-ylamino)ethyl)pyridin-1-ium chloride

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